molecular formula C5H9NO3S B12680426 Glycine, N-((methylthio)acetyl)- CAS No. 3088-34-4

Glycine, N-((methylthio)acetyl)-

Cat. No.: B12680426
CAS No.: 3088-34-4
M. Wt: 163.20 g/mol
InChI Key: YNGYZNROZUOLFG-UHFFFAOYSA-N
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Description

Glycine, N-((methylthio)acetyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a methylthioacetyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-((methylthio)acetyl)- typically involves the acetylation of glycine with methylthioacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include acetic anhydride and methylthioacetic acid, with the reaction being catalyzed by a suitable acid or base.

Industrial Production Methods

Industrial production of Glycine, N-((methylthio)acetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-((methylthio)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Glycine, N-((methylthio)acetyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including its antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-((methylthio)acetyl)- involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in methylation and acetylation reactions. The compound’s effects are mediated through its ability to donate or accept functional groups, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycine: A simpler derivative of glycine with an acetyl group.

    Methylthioacetic Acid: Contains the methylthio group but lacks the glycine backbone.

    S-Methylcysteine: Similar in structure but with a sulfur atom in the side chain.

Uniqueness

Glycine, N-((methylthio)acetyl)- is unique due to the combination of the glycine backbone with the methylthioacetyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

3088-34-4

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

2-[(2-methylsulfanylacetyl)amino]acetic acid

InChI

InChI=1S/C5H9NO3S/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)

InChI Key

YNGYZNROZUOLFG-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)NCC(=O)O

Origin of Product

United States

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